Product packaging for Dicyclohexylacetic acid(Cat. No.:CAS No. 52034-92-1)

Dicyclohexylacetic acid

Cat. No.: B1308002
CAS No.: 52034-92-1
M. Wt: 224.34 g/mol
InChI Key: PGGMEZOUAPIYOY-UHFFFAOYSA-N
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Description

Dicyclohexylacetic acid is a useful research compound. Its molecular formula is C14H24O2 and its molecular weight is 224.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O2 B1308002 Dicyclohexylacetic acid CAS No. 52034-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dicyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGMEZOUAPIYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394783
Record name Dicyclohexylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52034-92-1
Record name Dicyclohexylacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclohexylacetic acid
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Contextualization Within Complex Organic Chemistry Systems

Dicyclohexylacetic acid, with the chemical formula (C₆H₁₁)₂CHCO₂H, is a carboxylic acid characterized by the presence of two cyclohexyl rings attached to the alpha-carbon of an acetic acid molecule. sigmaaldrich.comnih.gov This structure imparts specific physical and chemical properties that are of interest in organic synthesis. It is classified as a monocarboxylic acid and is a solid at room temperature with a melting point of 139-141 °C. sigmaaldrich.comchemdad.com

In the realm of organic synthesis, this compound serves as a versatile building block and intermediate. chemdad.comlookchem.com Its derivatives are key components in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of 2,2-dicyclohexyl-1-(4′-methyl)-phenylethanone and catena-poly[[trimethyltin(IV)]-μ-2,2-dicyclohexylacetato-O:O']. sigmaaldrich.comchemdad.com The reactivity of the carboxylic acid group allows for a variety of chemical transformations, making it a valuable precursor in multi-step synthetic pathways. ontosight.ai The presence of the bulky dicyclohexyl groups can also influence the stereochemistry of reactions, a critical aspect in the synthesis of specific isomers.

The study of this compound and its derivatives contributes to the broader understanding of carboxylic acid chemistry. libretexts.orguomustansiriyah.edu.iq Carboxylic acids are a fundamental class of organic compounds, and research into analogues like this compound expands the toolkit available to synthetic chemists. uomustansiriyah.edu.iq

Role in Interdisciplinary Research Domains

The applications of dicyclohexylacetic acid and its derivatives extend beyond traditional organic chemistry, finding utility in several interdisciplinary research fields.

In medicinal chemistry , derivatives of this compound are of interest for their potential biological activities. ontosight.ai The core structure can be modified to create compounds that interact with biological targets. For example, esters of this compound incorporating a piperazine (B1678402) ring have been explored for their potential as central nervous system active drugs, anticancer agents, and antimicrobial compounds. ontosight.ai Furthermore, this compound is used as a pharmaceutical intermediate in the synthesis of other compounds, such as benzoylthiophenes, which act as allosteric enhancers at the A1 adenosine (B11128) receptor. chemdad.comfishersci.ca

In materials science , this compound has been investigated for its potential role in polymer synthesis. It can also be linked to other molecules, such as gamma-methacryloxypropyltrimethoxysilane, to be used in cross-linking reactions, which can enhance the adhesion properties of materials. chemicalbull.com

In environmental science , this compound has been used as a model compound for naphthenic acids, which are complex mixtures of organic acids found in hydrocarbon deposits like oil sands. nih.gov Research on the oxidation and degradation of this compound using methods like ozonation and ultrasonication helps in developing strategies for the remediation of water contaminated with naphthenic acids. nih.gov

Historical Trajectory of Academic Inquiry on Dicyclohexylacetic Acid

Established Synthetic Pathways and Mechanistic Considerations

Fischer Esterification Mechanisms and Optimization for this compound Derivatives

The mechanism of Fischer esterification can be detailed in the following steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. chemistrysteps.commasterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.comchemistrysteps.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. numberanalytics.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

For the synthesis of this compound derivatives, the bulky nature of the dicyclohexyl moiety can present steric hindrance, potentially slowing the reaction rate. Optimization of reaction conditions is therefore critical. Key optimization strategies include:

Use of excess alcohol: Employing a large excess of the alcohol reactant can shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. chemistrysteps.commasterorganicchemistry.com Studies have shown that increasing the alcohol to a 10-fold or even 100-fold excess can significantly improve ester yields. masterorganicchemistry.com

Removal of water: The continuous removal of water, a byproduct of the reaction, is another effective method to drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. numberanalytics.comchemistrysteps.com

Catalyst selection: While common mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective, the choice of catalyst can be tailored to the specific substrate. numberanalytics.comchemistrysteps.com For acid-sensitive substrates, milder catalysts may be preferable.

Temperature control: The reaction is typically carried out at reflux temperatures to increase the reaction rate. chemistrysteps.com However, for substrates prone to side reactions at high temperatures, careful temperature control is necessary.

A challenge in the esterification of this compound can arise from the steric hindrance posed by the two cyclohexyl groups, which can impede the approach of the alcohol. In such cases, alternative esterification methods may be required to achieve satisfactory yields. pearson.com

Dicyclohexylcarbodiimide/4-Dialkylaminopyridine (DCC/DMAP) Methodologies for Esterification

The Steglich esterification, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, provides a mild and efficient alternative to the Fischer esterification, particularly for sterically hindered and acid-sensitive substrates. organic-chemistry.orgwikipedia.orgsynarchive.com This method is well-suited for the synthesis of this compound esters, overcoming the challenges associated with its bulky nature. The reaction is typically conducted at room temperature in aprotic polar solvents. wikipedia.org

The mechanism of the DCC/DMAP-mediated esterification proceeds as follows:

Formation of the O-acylisourea intermediate: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

Role of DMAP as an acyl-transfer catalyst: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea intermediate. organic-chemistry.org This forms a reactive acylpyridinium species, which is an "active ester". researchgate.net

Nucleophilic attack by the alcohol: The alcohol then reacts with the activated acylpyridinium intermediate to form the desired ester.

Formation of dicyclohexylurea: The DCC, having served its purpose in activating the carboxylic acid, is converted into the insoluble N,N'-dicyclohexylurea (DCU), which precipitates out of the reaction mixture and can be easily removed by filtration. wikipedia.org

A significant advantage of the Steglich esterification is the suppression of a common side reaction where the O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive towards the alcohol. organic-chemistry.orgwikipedia.org The catalytic amount of DMAP effectively intercepts the O-acylisourea intermediate, preventing this undesired rearrangement and ensuring high yields of the ester. organic-chemistry.org This methodology has been successfully employed in the synthesis of complex natural products, demonstrating its reliability and broad applicability. nih.gov

The following table summarizes the key reagents and their roles in the Steglich esterification:

ReagentRole
This compound The carboxylic acid substrate to be esterified.
Alcohol The nucleophile that forms the ester.
DCC (N,N'-Dicyclohexylcarbodiimide) Coupling agent that activates the carboxylic acid. organic-chemistry.org
DMAP (4-Dimethylaminopyridine) Catalyst that accelerates the reaction and prevents side reactions. organic-chemistry.orgwikipedia.org
**Solvent (e.g., CH₂Cl₂) **Provides the medium for the reaction.

Alternative Carboxylic Acid Synthesis by Oxidative Cleavages and Rearrangements

While the direct synthesis of this compound is common, alternative strategies involving oxidative cleavages and molecular rearrangements can also be employed to generate the carboxylic acid moiety. These methods offer alternative synthetic routes, sometimes starting from more readily available precursors.

Oxidative Cleavage:

Oxidative cleavage reactions involve the breaking of carbon-carbon bonds to form carboxylic acids. For instance, the oxidative cleavage of specific precursors can lead to the formation of this compound. One general approach involves the oxidation of 1,3-diketones. organic-chemistry.org While not a direct synthesis of this compound itself, this methodology illustrates a broader principle. For example, a suitably substituted 1,3-diketone could theoretically be cleaved to yield the desired acid. Various reagents can effect such transformations, including aerobic photooxidation with iodine or the use of ceric ammonium (B1175870) nitrate (B79036) (CAN). organic-chemistry.org

Another relevant oxidative cleavage method is the oxidation of alkynes. Internal or terminal alkynes can be cleaved to produce carboxylic acids using reagents like ruthenium dioxide (RuO₂) with Oxone. organic-chemistry.org This approach could be envisioned for a precursor containing a strategically placed alkyne function.

Rearrangement Reactions:

Molecular rearrangements offer another avenue for the synthesis of carboxylic acids. The benzilic acid rearrangement , for example, involves the conversion of a 1,2-diketone to an α-hydroxy carboxylic acid upon treatment with a strong base. wiley-vch.de While the classic benzilic acid rearrangement involves aromatic diketones, the principle could be extended to aliphatic systems under specific conditions.

The Favorskii rearrangement is another powerful tool, where α-halo ketones rearrange in the presence of a base to form carboxylic acid derivatives, typically esters. organic-chemistry.org This reaction proceeds through a cyclopropanone (B1606653) intermediate.

The Wolff rearrangement of α-diazoketones to form ketenes, which can then be trapped with water to yield carboxylic acids, is a further example of a rearrangement that can be used in carboxylic acid synthesis. libretexts.org

These alternative methods, while not always the most direct route to this compound, represent important tools in the synthetic chemist's arsenal (B13267) and can be valuable for accessing analogues or in situations where starting materials for more direct routes are unavailable.

Novel Approaches in this compound Synthesis

Catalytic Synthesis Routes

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and reuse, milder reaction conditions, and a reduction in waste generation. conicet.gov.arwikipedia.org In the context of this compound synthesis, particularly its esterification, heterogeneous catalysts provide a green and efficient alternative to traditional homogeneous systems.

Heteropolyacids (HPAs) have emerged as highly effective solid acid catalysts for a variety of organic transformations. conicet.gov.armdpi.com These compounds possess strong Brønsted acidity, often approaching superacidic strength, and can be designed with specific structural and redox properties. conicet.gov.armdpi.com Their use in catalysis is a growing field, with applications in both fine chemical synthesis and industrial processes. conicet.gov.ar

For the synthesis of this compound esters, HPAs can function as robust heterogeneous catalysts in esterification reactions. The general mechanism involves the adsorption of the reactants—this compound and an alcohol—onto the surface of the solid HPA catalyst. wikipedia.org The strong acidic sites on the HPA then catalyze the esterification reaction in a manner analogous to homogeneous acid catalysis. Once the reaction is complete, the solid catalyst can be easily separated from the product mixture by filtration and potentially reused in subsequent batches. nih.gov

The catalytic activity of HPAs can be influenced by their composition and structure. Common examples of HPAs include those with Keggin and Wells-Dawson structures. conicet.gov.armdpi.com Furthermore, supporting HPAs on materials like polyaniline can enhance their stability and catalytic performance. rsc.org Research has demonstrated the successful use of HPA-based catalysts for the synthesis of various esters, often with high conversion and selectivity under optimized conditions. rsc.org

The following table highlights key aspects of heterogeneous catalysis using heteropolyacids for ester synthesis:

FeatureDescription
Catalyst Type Solid heteropolyacids (e.g., tungstophosphoric acid, phosphomolybdic acid). conicet.gov.armdpi.com
Catalysis Phase Heterogeneous (solid catalyst, liquid reactants). wikipedia.org
Key Advantages Catalyst reusability, reduced waste, often milder reaction conditions. conicet.gov.arnih.gov
Mechanism Adsorption of reactants on the catalyst surface followed by acid-catalyzed esterification. wikipedia.org
Catalyst Support Can be unsupported or supported on materials like silica (B1680970), carbon, or polymers to improve properties. rsc.org

The application of heterogeneous catalysis with heteropolyacids represents a significant advancement in the sustainable synthesis of this compound derivatives, aligning with the principles of green chemistry.

Metal-Free Oxidation Systems for Carboxylic Acid Formation

The formation of the carboxylic acid group in this compound can be achieved through the oxidation of the corresponding aldehyde, dicyclohexylacetaldehyde. Modern synthetic chemistry emphasizes the use of metal-free oxidation systems to avoid the environmental and economic issues associated with metal catalysts. nih.gov

Several metal-free methods are applicable for the oxidation of aldehydes to carboxylic acids. organic-chemistry.org One approach involves the use of N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen as the terminal oxidant, offering a green and mild reaction pathway. organic-chemistry.org Another strategy employs inexpensive and readily available reagents like sodium perborate (B1237305) in acetic acid. organic-chemistry.org Furthermore, systems utilizing hydrogen peroxide as a green oxidant have been developed, sometimes in conjunction with a carbocatalyst like sulfonic acid-functionalized reduced graphene oxide (SA-rGO) for high efficiency and reusability. nih.gov Research has also highlighted the use of 1-hydroxycyclohexyl phenyl ketone as an oxidant, which demonstrates high chemoselectivity for primary alcohols and aldehydes. organic-chemistry.orgacs.org These methods represent a shift away from traditional oxidants like chromium salts and potassium permanganate, which generate hazardous waste. nih.govacs.org

A general procedure for such an oxidation might involve stirring the aldehyde with the chosen metal-free oxidant and catalyst in a suitable solvent, often an aqueous medium or a "green" solvent, at room temperature or with gentle heating. researchgate.net The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC). nih.gov

Oxidation System Key Reagents Advantages Reference
NHPI/O₂N-hydroxyphthalimide, OxygenMetal-free, mild conditions organic-chemistry.org
H₂O₂/CarbocatalystHydrogen peroxide, SA-rGOGreen oxidant, catalyst reusability nih.gov
1-Hydroxycyclohexyl phenyl ketone1-Hydroxycyclohexyl phenyl ketoneHigh chemoselectivity, metal-free organic-chemistry.orgacs.org
Sodium Perborate/Acetic AcidSodium perborate, Acetic acidInexpensive reagents organic-chemistry.org
Iodine/NaOH in WaterIodine, Sodium Hydroxide (B78521)Metal-free, uses water as solvent rsc.org

Biotechnological and Enzymatic Synthesis of Carboxylic Acid Derivatives

Biocatalysis offers a powerful and sustainable alternative for the synthesis of carboxylic acid derivatives. Enzymes, particularly lipases and nitrilases, are increasingly used due to their high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.netgoogle.comacs.org

Enzymatic synthesis can be employed for the preparation of derivatives of this compound, such as esters and amides. Lipase-catalyzed esterification or transesterification is a common method for producing esters. google.com These reactions are often performed in organic solvents to shift the reaction equilibrium towards the product. scispace.com For instance, a process for the enzymatic synthesis of carboxylic acid esters might involve mixing the acid and an alcohol with an immobilized lipase, such as Novozym 435, and removing the water of reaction by introducing a gas stream. google.com

The synthesis of amides can be achieved through enzymatic aminolysis or ammonolysis of carboxylic esters. researchgate.net Lipases are effective catalysts for these reactions, demonstrating high enantioselectivity in many cases. researchgate.net Another biotechnological route to carboxylic acids is the hydrolysis of nitriles using nitrilase enzymes. This method can be highly specific and can operate under mild pH and temperature conditions. google.com

Enzymatic Reaction Enzyme Class Substrate Product
EsterificationLipaseThis compound & AlcoholDicyclohexylacetate Ester
AminolysisLipaseDicyclohexylacetate Ester & AmineDicyclohexylacetamide Derivative
Nitrile HydrolysisNitrilaseDicyclohexylacetonitrileThis compound

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives can be guided by the twelve principles of green chemistry to minimize environmental impact. acs.orgepa.gov These principles advocate for waste prevention, high atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency. epa.govsigmaaldrich.com

In the context of this compound synthesis, applying green chemistry principles would involve:

Preventing waste : Choosing synthetic routes that minimize byproducts. epa.gov

Maximizing atom economy : Utilizing reactions like cycloadditions that incorporate most of the atoms from the reactants into the final product. acs.org The concept of atom economy, developed by Barry Trost, is a key metric for assessing the efficiency of a synthesis. acs.org

Using safer solvents and auxiliaries : Replacing hazardous organic solvents with water or other environmentally benign alternatives. researchgate.netepa.gov

Designing for energy efficiency : Conducting reactions at ambient temperature and pressure whenever possible, or using energy-efficient methods like microwave synthesis. epa.govatiner.gr

Using catalysts : Employing catalytic amounts of substances instead of stoichiometric reagents to reduce waste. epa.gov The use of recyclable catalysts, such as the aforementioned SA-rGO, is particularly beneficial. nih.gov

Reducing derivatives : Avoiding unnecessary protection and deprotection steps, which can be achieved through the use of highly specific enzymes. acs.org

By integrating these principles, the synthesis of this compound can become more sustainable and economically viable.

Synthesis of this compound Derivatives with Tailored Functionality

Strategies for Modifying Cyclohexyl Substituents

Modifying the cyclohexyl rings of this compound allows for the fine-tuning of its properties for various applications. Strategies for such modifications often involve the synthesis of functionalized cyclohexanes as precursors. nih.gov

One common strategy is to introduce substituents onto the cyclohexyl ring to block metabolic soft spots, a technique often used in medicinal chemistry. For example, the 4-position of a cyclohexyl group is often susceptible to oxidation, and blocking this position with a fluorine atom can improve metabolic stability. pressbooks.pub Another approach is the introduction of heteroatoms into the ring, such as in morpholine (B109124) or piperidine, which can also influence solubility and metabolic pathways. pressbooks.pub The use of the all-cis tetrafluorocyclohexyl motif can significantly alter physicochemical properties like lipophilicity and solubility. nih.gov

Synthetic methods to achieve these modifications can be complex, often requiring multi-step sequences. Organocatalytic domino or cascade reactions have emerged as powerful tools for the stereoselective synthesis of highly functionalized cyclohexane (B81311) derivatives from simple precursors. nih.gov For instance, a one-pot Michael-Michael-1,2-addition sequence can provide access to fully substituted cyclohexanes with multiple stereocenters. nih.gov

Modification Strategy Purpose Example Substituent/Motif
Blocking Metabolic "Soft Spots"Enhance metabolic stabilityFluorine at the 4-position
Introducing HeteroatomsModify solubility and metabolismMorpholine, Piperidine rings
Introducing PolarityAlter physicochemical propertiesall-cis-Tetrafluorocyclohexyl motif

Incorporation into Complex Molecular Architectures

This compound and its derivatives can serve as building blocks for the construction of more complex molecular architectures. Their rigid and lipophilic nature can be advantageous in designing molecules with specific three-dimensional conformations. beilstein-journals.org

One approach involves using this compound as a fragment in the design of bioactive compounds. The dicyclohexyl moiety can engage in specific interactions, such as pi-stacking with aromatic residues in proteins. researchgate.net The synthesis of these complex molecules often relies on robust coupling reactions to link the this compound unit to other molecular fragments.

Furthermore, the principles of macrocyclization and the formation of medium-sized rings can be applied. Cyclization/ring expansion (CRE) cascade reactions offer a modular strategy for synthesizing a wide range of functionalized macrocycles from linear precursors, potentially incorporating a this compound-like motif. acs.org These methods avoid the challenges of traditional macrocyclization by proceeding through kinetically favored smaller ring intermediates. acs.org

Asymmetric Synthesis and Chiral Induction in this compound Analogues

The synthesis of enantiomerically pure analogues of this compound is crucial when they are intended for applications where chirality is important, such as in pharmaceuticals. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. uniurb.it

Several strategies can be employed for the asymmetric synthesis of this compound analogues:

Chiral Pool Synthesis : Starting from readily available enantiopure starting materials. uniurb.it

Chiral Auxiliaries : A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed. uniurb.itresearchgate.net

Asymmetric Catalysis : Using a chiral catalyst to favor the formation of one enantiomer over the other. acs.org This can involve organocatalysts or metal-based catalysts with chiral ligands. nih.govrsc.org For example, organocatalytic intramolecular Michael reactions can be used to create chiral cyclic structures with high stereoselectivity. rsc.org

The malonic ester synthesis is a classic method for preparing substituted acetic acids, and its asymmetric variations can be used to produce chiral analogues. uobabylon.edu.iq Furthermore, enzymatic resolutions, as mentioned in section 2.2.2, are a powerful method for separating enantiomers and producing optically active compounds. scispace.com The choice of method depends on the specific target molecule and the desired level of enantiomeric purity.

Asymmetric Strategy Description
Chiral Pool SynthesisUtilizes enantiopure starting materials.
Chiral AuxiliariesA temporary chiral group directs stereoselectivity.
Asymmetric CatalysisA chiral catalyst favors one enantiomer's formation.
Enzymatic ResolutionAn enzyme selectively reacts with one enantiomer in a racemic mixture.

Purification and Isolation Techniques for Synthetic Products

The effective purification and isolation of this compound and its derivatives from crude reaction mixtures are critical for obtaining products of high purity. The choice of method depends on the physical state of the product (solid or liquid), the nature of the impurities, and the scale of the synthesis. Standard and advanced techniques, including extraction, recrystallization, distillation, and chromatography, are employed to separate the target compound from unreacted starting materials, catalysts, and byproducts.

Initial Work-up and Extraction

Following synthesis, the initial purification step typically involves a liquid-liquid extraction to separate the acidic product from the reaction mixture. This is a fundamentally important technique that leverages the acidic nature of the carboxyl group.

Acid-Base Extraction : This is the most common method for isolating carboxylic acids like this compound. almerja.netwikipedia.orglibretexts.org The crude reaction mixture, typically dissolved in a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297), is washed with an aqueous basic solution. wikipedia.org A weak base, like sodium bicarbonate or sodium carbonate solution, is generally preferred. wikipedia.orgrsc.org The base deprotonates the carboxylic acid, forming the corresponding dicyclohexylacetate salt, which is soluble in the aqueous layer. libretexts.orgyoutube.com Neutral and basic impurities remain in the organic layer. The aqueous layer containing the dicyclohexylacetate salt is then separated. To recover the product, the aqueous layer is acidified with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. youtube.com This protonates the carboxylate salt, regenerating the neutral this compound, which precipitates out of the aqueous solution or is extracted back into a fresh portion of an organic solvent. The final organic solution is then washed with brine to remove excess water, dried over an anhydrous drying agent like sodium sulfate, and the solvent is removed under reduced pressure.

For the purification of this compound esters , the strategy is slightly different. The crude ester, dissolved in an organic solvent, is washed with a mild aqueous base to remove any unreacted this compound. wikipedia.orgscienceready.com.au It is crucial to use a weak base to prevent the hydrolysis (saponification) of the ester product. wikipedia.org

Recrystallization for Solid Products

Recrystallization is a powerful technique for purifying solid this compound and its solid derivatives. mt.com The method relies on the principle that the solubility of a compound in a solvent increases with temperature. mnstate.edu An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but only sparingly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. mt.com

The selection of an appropriate solvent is critical and often determined empirically. For this compound and its derivatives, a range of solvents can be considered. One documented example for a derivative of this compound is the use of ethyl acetate (EtOAc). escholarship.org

Table 1: Common Solvents for Recrystallization of Carboxylic Acids

Solvent ClassExamplesSuitability
AlcoholsEthanol, MethanolOften used, sometimes as part of a solvent pair with water. pitt.edu
EstersEthyl AcetateEffective for moderately polar compounds. escholarship.org
HydrocarbonsToluene, HexaneUseful for less polar compounds or as the "poor" solvent in a pair. mnstate.edupitt.edu
KetonesAcetoneGeneral-purpose polar aprotic solvent. pitt.edu
WaterWaterCan be used if the compound has some water solubility, often in a pair. pitt.edu

The process involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals are collected by suction filtration, washed with a small amount of cold solvent to remove residual soluble impurities, and then dried. magritek.com

Chromatography Techniques

Chromatography is employed for purifying both liquid and solid compounds, and it is particularly useful for separating complex mixtures or closely related isomers. illinois.edu

Column Chromatography : This is a standard method for the preparative purification of this compound and its derivatives. savemyexams.com For carboxylic acids, a common issue is "streaking" or "tailing" of the compound on the silica gel column, which leads to poor separation. This occurs because of the equilibrium between the acidic protonated form and the more polar deprotonated (anionic) form on the slightly basic surface of standard silica gel. To suppress this ionization and ensure the compound elutes as a single sharp band, a small amount of a volatile acid, such as acetic acid (typically 0.1-1%), is often added to the eluent (mobile phase). reddit.com

Advanced Chromatographic Methods : For analytical purposes and for the separation of very similar structures, more advanced techniques are used. Ultra-High-Pressure Liquid Chromatography (UPLC) has been successfully applied to identify this compound within complex mixtures of naphthenic acids, demonstrating the high resolving power of modern chromatographic methods. scribd.com

Table 2: Typical Column Chromatography Systems for this compound

Stationary PhaseTypical Mobile Phase (Eluent)ModifierPurpose of Modifier
Silica GelHexane/Ethyl Acetate GradientAcetic Acid (0.1-1%)To ensure the carboxylic acid remains protonated and prevent tailing. reddit.com
Silica GelDichloromethane/Methanol GradientAcetic Acid (0.1-1%)To elute the polar carboxylic acid while maintaining a sharp band shape.

Distillation for Liquid Products

For liquid derivatives of this compound, such as its esters, distillation is a primary purification method. scienceready.com.au After initial extraction and washing, the crude ester is purified by fractional distillation under reduced pressure (vacuum distillation). This technique is suitable for high-boiling, thermally stable compounds, as the reduced pressure lowers the boiling point, preventing thermal decomposition.

In some advanced purification strategies, a crude carboxylic acid may be deliberately converted to its more volatile ester (e.g., the methyl or ethyl ester), purified by distillation, and then hydrolyzed back to the pure carboxylic acid. google.com This multi-step process can be highly effective for removing stubborn impurities that have similar properties to the parent acid.

Chromatographic-Mass Spectrometric Approaches

The coupling of high-resolution chromatographic separation with sensitive mass spectrometric detection provides a powerful platform for the analysis of this compound.

Ultra-High Pressure Liquid Chromatography Coupled to Hybrid Traveling Wave Ion Mobility-Time of Flight Mass Spectrometry (UPLC/TWIM-TOF-MS) for Isomeric Analysis

The separation of isomers is a significant challenge in chemical analysis. Ultra-High Pressure Liquid Chromatography coupled with Traveling Wave Ion Mobility-Time of Flight Mass Spectrometry (UPLC/TWIM-TOF-MS) offers a multidimensional separation approach that enhances the ability to distinguish between isomeric forms of compounds like this compound. nih.govresearchgate.net This technique separates ions based not only on their retention time and mass-to-charge ratio (m/z) but also on their size, shape, and charge through ion mobility. nih.gov

In a study analyzing a commercial mixture of naphthenic acids, UPLC/TWIM-TOF-MS was successfully employed to confirm the presence of this compound. nih.gov The addition of ion mobility separation provides a higher level of selectivity, allowing for the confident identification and structural confirmation of alicyclic compounds with similar m/z values. nih.gov The collision cross section (CCS) values, which are derived from ion mobility measurements, provide an additional layer of data for compound identification. For a range of acyclic and cyclic molecules analyzed, CCS values were found to be between 110 and 210 Ų. nih.gov This enhanced peak capacity is crucial for resolving chromatographically coeluting isomers. waters.com

The instrumental setup for such analyses typically involves a mass spectrometer equipped with a traveling wave ion mobility cell. researchgate.net The ability to separate isomers is critical, as different isomers can exhibit varying toxicities and environmental fates. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. mdpi.com However, for polar compounds like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. mdpi.comresearch-solution.com This process involves chemically modifying the analyte to make it more amenable to GC analysis. research-solution.com

Common derivatization strategies for carboxylic acids include alkylation (esterification), acylation, and silylation. research-solution.com For instance, fatty acids are conventionally analyzed by GC-MS after conversion to their more volatile methyl esters (FAMEs). mdpi.com Reagents such as boron trifluoride (BF3)-methanol, acetyl chloride, and sodium methoxide (B1231860) can be used for this purpose. jfda-online.com Another approach involves using tetrabutylammonium (B224687) hydroxide (TBH) to form butyl esters, which can provide longer retention times in the GC column. research-solution.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to derivatize carboxylic acids. research-solution.com

The choice of derivatization reagent and reaction conditions is crucial for achieving efficient and reproducible results. jfda-online.com After derivatization, the sample is injected into the GC-MS system, where the compounds are separated based on their boiling points and polarity and then detected by the mass spectrometer. mdpi.comjfda-online.com GC-MS analysis can provide both qualitative and quantitative information about the presence of this compound in a sample.

Derivatization StrategyReagent ExamplePurpose
Alkylation (Esterification) Boron trifluoride-methanol, Acetyl chloride, Sodium methoxide, Tetrabutylammonium hydroxideIncreases volatility by converting carboxylic acid to an ester.
Acylation Not specified for this compound, but generally introduces an acyl group.Converts compounds with active hydrogens into more volatile esters, thioesters, or amides.
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Replaces active hydrogens with a trimethylsilyl (B98337) group to increase volatility.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC/HRMS)

For the analysis of highly complex mixtures, the unparalleled mass resolution and accuracy of Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) are indispensable. nationalmaglab.orgnih.gov FT-ICR-MS can resolve tens of thousands of individual compounds within a single sample, providing detailed molecular-level characterization. nih.gov This technique is particularly well-suited for metabolomics and the analysis of complex environmental samples due to its ability to separate isobaric and isomeric species and provide high-confidence metabolite identification with less than 1 ppm mass error. mdpi.com

When coupled with electrospray ionization (ESI), FT-ICR-MS allows for the analysis of polar compounds like this compound directly from solution. nih.gov The high resolving power (often exceeding 80,000 at m/z 300) enables the separation of compounds with very close mass-to-charge ratios, which is crucial for distinguishing between different naphthenic acid species in a mixture. nih.gov

Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC/HRMS) is another powerful technique for the analysis of this compound. usask.cascience.gov UPLC provides rapid and efficient separation of compounds, while HRMS offers accurate mass measurements, facilitating confident compound identification. usask.canih.gov In one study, UPLC-HRMS was used to investigate the permeation of ionizable organic chemicals, including this compound, across a rainbow trout gill cell line. usask.ca The high resolution of the mass spectrometer was critical for distinguishing the target analyte from other components in the biological matrix. usask.ca UPLC-HRMS methods are often used for both qualitative and quantitative analysis and can be validated to ensure accuracy and precision. nih.govpreprints.org

TechniqueKey AdvantageApplication for this compound
FT-ICR-MS Unparalleled mass resolution and accuracy.Detailed molecular characterization in highly complex mixtures, such as environmental samples or petroleum by-products. nationalmaglab.orgnih.govrsc.org
UPLC/HRMS High-efficiency separation and accurate mass measurement.Identification and quantification in complex biological and environmental matrices. usask.cascience.govumb.edu

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the elucidation of molecular structures. foodandnutritionjournal.orgrsc.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide detailed information about the connectivity of atoms within a molecule, allowing for unambiguous structural confirmation of this compound. grafiati.comresearchgate.net

NMR analysis can confirm the presence of the dicyclohexyl and acetic acid moieties by identifying the characteristic chemical shifts and coupling patterns of the protons and carbons in these structural fragments. grafiati.com The data obtained from NMR experiments, such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), are essential for determining the conformation and relative configuration of the molecule. rsc.org While specific NMR data for this compound is not detailed in the provided search results, the general application of NMR for structural confirmation of organic acids is well-established. foodandnutritionjournal.orggrafiati.com

Fourier Transform Infrared Spectroscopy (FTIR) in Complex Mixture Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. eag.com For this compound, the FTIR spectrum would be expected to show a characteristic strong absorption band for the carbonyl (C=O) group of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl (O-H) group, usually in the range of 2500-3300 cm⁻¹.

Advanced Methods for Elucidating Stereochemistry and Conformation

This compound possesses a chiral center at the alpha-carbon, meaning it can exist as a pair of enantiomers. The elucidation of the stereochemistry and the preferred conformational states of this compound is crucial for understanding its interactions in biological and environmental systems. Advanced analytical techniques are employed to resolve these stereoisomers and to study their three-dimensional structures.

The separation of the enantiomers of this compound can be achieved through chiral chromatography. This technique utilizes chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times. For acidic compounds like this compound, anion-exchange type CSPs, such as CHIRALPAK® QN-AX and QD-AX, are particularly effective. sigmaaldrich.com These stationary phases, based on quinine (B1679958) or quinidine (B1679956) derivatives, facilitate enantiomer recognition through ionic interactions between the protonated tertiary amine of the selector and the anionic carboxylate of the analyte, supplemented by other interactions like hydrogen bonding and steric repulsion. sigmaaldrich.com The development of a successful chiral separation method often involves screening different mobile phases and additives. For acidic analytes, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid, to the mobile phase is often necessary to achieve optimal separation. chiraltech.comhplc.eu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of molecules in solution. hmdb.ca For this compound, ¹H and ¹³C NMR spectra provide foundational information about its chemical structure. The proton NMR spectrum would show characteristic signals for the cyclohexyl protons in the range of δ 1.0–2.5 ppm and a distinct signal for the carboxylic acid proton typically found between δ 10–12 ppm. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlations between protons, offering insights into their spatial proximity and thus the molecule's preferred conformation. While specific conformational studies on this compound are not extensively documented in publicly available literature, the principles of conformational analysis of carboxylic acids are well-established. nih.govchemrxiv.org Computational modeling, including Density Functional Theory (DFT) and ab initio molecular dynamics, can complement experimental data by predicting stable conformers and the energy barriers between them. chemrxiv.orgnih.gov These computational approaches are essential for understanding the conformational landscape of flexible molecules like this compound. nih.gov

Table 1: Spectroscopic Data for this compound

Technique Key Observables Typical Chemical Shift/Region
¹H NMRCyclohexyl protonsδ 1.0–2.5 ppm
Carboxylic acid protonδ 10–12 ppm
¹³C NMRCarbonyl carbonδ 150-175 ppm
Cyclohexyl carbonsδ 25-45 ppm

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The data is based on general knowledge of NMR spectroscopy of carboxylic acids and related structures. nih.govnetlify.app

Analytical Challenges in Complex Environmental Matrices

The detection and quantification of this compound in complex environmental matrices such as soil, sediment, and industrial process water present significant analytical challenges. This compound is a notable component of naphthenic acids, which are a complex mixture of alkyl-substituted acyclic and cycloaliphatic carboxylic acids found in petroleum and oil sands process water (OSPW). ct-k.comualberta.ca The sheer complexity of these mixtures, containing a vast number of isomers and homologous compounds, makes the selective analysis of a single compound like this compound a formidable task. ct-k.com

A primary challenge is the efficient extraction and cleanup of the analyte from the sample matrix. Solid-phase extraction (SPE) is a widely used technique for the isolation and pre-concentration of organic acids from aqueous samples. nih.govualberta.ca For acidic compounds, the pH of the sample is typically adjusted to a low value (e.g., pH 2) to ensure the analytes are in their protonated, less polar form, which enhances their retention on reversed-phase sorbents like C18 or polymeric phases. usda.govbioline.org.br However, co-extraction of other organic matter, such as humic and fulvic acids from soil and water, can lead to matrix effects and interfere with subsequent analysis. nih.gov The recovery of this compound can be influenced by the choice of SPE sorbent, elution solvent, and the physicochemical properties of the sample matrix. nih.govresearchgate.net Studies have shown that sorption to organic-rich soils can significantly affect the concentration of naphthenic acids in water, with preferential sorption of certain carbon number ranges. ualberta.ca

Once extracted, the analysis is commonly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). ualberta.cachromatographyonline.com For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester or silyl (B83357) ester is often necessary. ct-k.comshimadzu.com This additional step can introduce variability and potential for analyte loss. High-resolution mass spectrometry (HRMS) is increasingly employed to differentiate this compound from other co-eluting isobaric compounds in complex mixtures. researchgate.net The quantification is further complicated by the lack of commercially available isotopically labeled standards for every naphthenic acid, including this compound, which are essential for accurate quantification by isotope dilution methods.

Table 2: Representative Solid-Phase Extraction (SPE) Recovery Data for Carboxylic Acids from Environmental Water Samples

SPE Sorbent Matrix Analyte Class pH Elution Solvent Average Recovery (%)
Polymeric (e.g., Strata-X)River WaterAromatic Carboxylic AcidsAcidicMethanol~28%
Silica-basedRiver WaterAliphatic Carboxylic AcidsAcidicMethanol~92%
C18WastewaterHydroxylated PAHsAcidicTetrahydrofuran/Dichloromethane>80% for most analytes

Note: This table provides representative recovery data for classes of carboxylic acids from water samples using different SPE sorbents to illustrate the variability in extraction efficiency. Specific recovery for this compound may vary and is dependent on the specific experimental conditions. nih.govchromatographyonline.com

Environmental Fate and Remediation Research on Dicyclohexylacetic Acid

Occurrence and Persistence in Environmental Systems

The environmental presence of dicyclohexylacetic acid is primarily linked to its inclusion in the complex mixture of naphthenic acids found in oil sands process-affected water (OSPW). Its chemical structure contributes to its stability and persistence in aquatic environments.

This compound as a Component of Naphthenic Acids (NAs) in Oil Sands Process-Affected Water (OSPW)

This compound is a saturated cycloaliphatic carboxylic acid and is recognized as a high molecular weight naphthenic acid. nih.gov Naphthenic acids are naturally present in hydrocarbon deposits such as oil sand, petroleum, and bitumen. nih.gov The process of extracting bitumen from oil sands results in the formation of large volumes of OSPW, which contains a complex mixture of organic compounds, including naphthenic acids like this compound. The concentration of the total naphthenic acid fraction in OSPW can be substantial, posing environmental challenges.

Recalcitrance to Biodegradation

Naphthenic acids found in OSPW, including structurally complex molecules like this compound, are known for their resistance to microbial degradation. nih.gov This recalcitrance is a key factor in their environmental persistence. The half-lives for naphthenic acids in OSPW can range from 44 to 240 days, indicating a slow natural attenuation process. nih.gov

The structural characteristics of this compound, such as its highly branched and cyclized nature, are believed to be major contributors to its persistence. While more easily biodegradable commercial naphthenic acids exist, those present in OSPW are predominantly recalcitrant. nih.gov The complex structure of this compound makes it a challenging substrate for microbial enzymes that typically break down simpler organic acids.

Advanced Remediation Technologies and Mechanisms

The persistent nature of this compound necessitates the development of effective remediation technologies. Research has focused on advanced oxidation processes (AOPs) and bioremediation strategies to break down this recalcitrant compound.

Integrated Chemical and Biological Oxidation Processes

A promising approach for the remediation of water containing this compound and other recalcitrant naphthenic acids is the integration of chemical oxidation with biological treatment. Advanced oxidation processes, such as ozonation, can be employed as a pretreatment step to break down the complex structure of this compound into more biodegradable intermediates. nih.gov

Ultrasound and Ozone-Based Degradation Mechanisms

Advanced oxidation processes involving ultrasound and ozone have been investigated for the degradation of this compound. nih.gov These methods rely on the generation of highly reactive hydroxyl radicals that can non-selectively attack and break down organic molecules.

Studies have shown that while ultrasonication or hydrogen peroxide alone have limited effectiveness in oxidizing this compound, their combination, and particularly the combination of ultrasound and ozonation, demonstrates a significant synergistic effect. nih.govnih.gov The application of ultrasound in conjunction with ozonation has been reported to achieve 100% removal of this compound and a 98% reduction in chemical oxygen demand (COD) within a short treatment time. nih.govnih.gov The mechanism involves the acoustic cavitation produced by ultrasound, which enhances the mass transfer of ozone and generates additional hydroxyl radicals, leading to a more efficient degradation process.

Degradation of this compound by Advanced Oxidation Processes

Treatment MethodThis compound Removal (%)COD Reduction (%)Treatment Time (minutes)Key Parameters
Ultrasound + H₂O₂84 ± 2.281 ± 2.1Not SpecifiedNot Specified
Ultrasound + O₃10098 ± 0.8153.3 mg/L Ozone, 130 W Ultrasound Power

Bioremediation Strategies and Microbial Pathway Analysis

Bioremediation offers a potentially cost-effective and environmentally friendly approach to the degradation of naphthenic acids. While this compound is recalcitrant, certain microbial communities have demonstrated the ability to degrade structurally similar compounds, providing insights into potential bioremediation strategies.

The primary proposed mechanism for the microbial degradation of cycloaliphatic carboxylic acids is β-oxidation. researchgate.net This pathway involves the sequential removal of two-carbon units from the fatty acid chain. For cyclic structures like this compound, initial ring-opening reactions are likely necessary before β-oxidation can proceed. While specific enzymatic pathways for this compound have not been fully elucidated, studies on compounds like cyclohexane (B81311) carboxylic acid have identified key enzymes such as acyl-CoA dehydrogenase and coenzyme A-transferases that are involved in the initial activation and degradation steps. nih.gov It is hypothesized that microorganisms capable of degrading other naphthenic acids may also possess the enzymatic machinery to, at a minimum, initiate the breakdown of this compound. Research into microbial consortia from OSPW-contaminated sites is ongoing to identify and harness microorganisms with the metabolic capabilities to degrade these persistent compounds.

Ecotoxicological Implications from a Mechanistic Perspective

Detailed mechanistic studies on the ecotoxicological effects of this compound on aquatic organisms are not widely available in peer-reviewed literature. However, an ecotoxicity report for a structurally analogous substance provides some insight into its potential hazards. regulations.gov

The primary mode of toxic action for a compound like this compound in aquatic organisms is likely related to its acidic nature and its lipophilic (fat-soluble) characteristics, which are due to the cyclohexyl rings. The lipophilicity of the compound can facilitate its passage across biological membranes, such as the gills of fish and the cell walls of algae.

Once inside an organism, the carboxylic acid group can dissociate, potentially leading to intracellular pH disruption. This can interfere with various enzymatic and physiological processes that are highly pH-dependent. Disruption of cellular pH and ion balance can lead to a range of adverse effects, from reduced growth and reproduction to mortality at higher concentrations.

Based on analogue data, the following ecotoxicological endpoints have been estimated regulations.gov:

OrganismEndpointValue (mg/L)Reference
FishAcute LC5030.8 regulations.gov (analogue data)
Aquatic InvertebratesAcute EC5020.5 regulations.gov (analogue data)
Algae72-hour EC50 (Yield)14.8 regulations.gov (submitted data)
FishChronic ChV3.1 regulations.gov (analogue data)
Aquatic InvertebratesChronic ChV0.041 regulations.gov (analogue data)
Algae72-hour ChV (Yield)1.28 regulations.gov (submitted data)

It is important to note that the data for fish and aquatic invertebrates are based on an analogue compound, and further research on this compound is necessary to confirm these toxicological endpoints and to fully elucidate its specific mechanisms of toxicity in aquatic organisms.

Theoretical and Computational Studies on Dicyclohexylacetic Acid

Quantum Chemical Calculations for pKa Prediction and Acidity

The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a fundamental property that influences its behavior in chemical and biological systems. Quantum chemical (QC) calculations offer a powerful tool for predicting pKa values from first principles, providing insights into the electronic structure that governs deprotonation.

The prediction of pKa for Dicyclohexylacetic acid involves calculating the Gibbs free energy change (ΔG) for its dissociation in a solvent, typically water. This is a computationally intensive task that requires accurate methods to model the electronic energies of the acid and its conjugate base, as well as the solvation energies of all species involved. High-level ab initio methods like Density Functional Theory (DFT) are often employed to optimize the molecular geometries and calculate the electronic energies of both the protonated (this compound) and deprotonated (dicyclohexylacetate anion) forms in the gas phase. nih.gov

To account for the significant effect of the solvent, implicit solvent models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are commonly used. peerj.com These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies.

Gas-Phase Deprotonation: The energy change for the removal of a proton from the carboxylic acid in the gas phase is calculated.

Solvation Energies: The free energies of solvation for the undissociated acid, the carboxylate anion, and the proton are calculated separately.

pKa Calculation: The pKa is derived from the total free energy change of the reaction in solution.

For this compound, the two bulky, electron-donating cyclohexyl groups are expected to have a notable influence on its acidity compared to simpler carboxylic acids. These groups can affect the stability of the carboxylate anion through steric hindrance and electronic effects, which can be precisely modeled using quantum chemical calculations. The accuracy of these predictions can be comparable to experimental measurements, often with root-mean-square errors within a log unit, depending on the level of theory and the solvation model used. optibrium.comresearchgate.net Combining QC calculations with machine learning methods has also emerged as a strategy to improve prediction accuracy across a diverse range of compounds. optibrium.com

Table 1: Comparison of Computational Methods for pKa Prediction This table provides a general comparison of common computational methods and is not specific to this compound.

MethodDescriptionTypical Accuracy (RMSE in pKa units)Computational Cost
Empirical/QSARBased on statistical correlations with experimental data for similar compounds. Relies on large databases.0.4 - 1.0Low
Semi-empirical (e.g., PM7, AM1)Uses approximations and parameters derived from experimental data to simplify quantum calculations. Often combined with continuum solvent models.1.0 - 1.6Moderate
Density Functional Theory (DFT)A first-principles method that calculates electron density to determine the energy of a system. Used with a basis set and solvent model.0.7 - 1.2High

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape, dynamics, and interactions with its environment, such as a solvent.

An MD simulation of this compound would typically involve these steps:

System Setup: A 3D model of the this compound molecule is placed in a simulation box, often filled with explicit solvent molecules (e.g., water) to mimic solution conditions.

Force Field Application: A force field (e.g., AMBER, GROMOS) is assigned to the system. The force field is a set of parameters that defines the potential energy of the system based on the positions of its atoms, describing bond lengths, angles, dihedrals, and non-bonded interactions.

Simulation: Newton's equations of motion are solved iteratively for each atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. researchgate.net

Analysis of the resulting trajectory can reveal key dynamic properties of this compound:

Conformational Flexibility: The two cyclohexyl rings are not static. They can undergo conformational changes, such as the "chair-boat" interconversion. MD simulations can quantify the frequency and energetics of these transitions. aip.org The simulation can also track the rotation around the single bonds connecting the rings to the alpha-carbon and the conformation of the carboxylic acid group itself (syn vs. anti). nih.gov

Solvent Interactions: The simulation explicitly models interactions between the carboxylic acid group and surrounding water molecules, such as hydrogen bonding. This is critical for understanding its solubility and how the solvent influences its preferred conformations.

Time-Averaged Properties: From the simulation, various structural and energetic properties can be calculated as an average over time, providing a statistical picture of the molecule's behavior.

In Silico Prediction of Biological Activity and Metabolic Fate

In silico methods are widely used in drug discovery to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound before it is synthesized or tested experimentally. nih.gov For this compound, these predictive models can offer a preliminary assessment of its potential as a therapeutic agent or identify potential liabilities.

Prediction of Biological Activity: This is often achieved through methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking.

QSAR: If a dataset of structurally similar compounds with known biological activities exists, a QSAR model can be built. This model establishes a mathematical relationship between the chemical structure (represented by molecular descriptors) and the biological activity. The model could then be used to predict the activity of this compound.

Molecular Docking: If a specific protein target is hypothesized, molecular docking can be used to predict how this compound might bind to it. This involves computationally placing the molecule into the binding site of the protein and scoring the interaction to estimate binding affinity.

Prediction of Metabolic Fate (ADMET): A variety of computational tools, many based on machine learning, can predict a compound's ADMET properties based on its structure. simulations-plus.comdigitellinc.com For this compound, these tools could predict:

Absorption: Properties like aqueous solubility, logP (lipophilicity), and permeability across biological membranes (e.g., the blood-brain barrier). youtube.com

Distribution: Predictions on plasma protein binding, which affects the amount of free compound available to exert a biological effect.

Metabolism: Identification of potential sites on the molecule that are susceptible to metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes. For this compound, the cyclohexyl rings would likely be primary sites for hydroxylation.

Excretion: Estimation of how the compound and its metabolites are likely to be cleared from the body.

Toxicity: Prediction of potential toxicities, such as hepatotoxicity (liver toxicity) or cardiotoxicity. nih.gov

Table 2: Examples of In Silico ADMET Predictions for a Carboxylic Acid This table illustrates the types of predictions that can be made and does not represent actual data for this compound.

ADMET PropertyPredicted Value / ClassificationImplication
Aqueous Solubility (logS)-3.5Moderately soluble
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross into the central nervous system
CYP2D6 SubstrateYesLikely to be metabolized by the CYP2D6 enzyme
HepatotoxicityLow RiskUnlikely to cause liver damage
Plasma Protein Binding>90%High binding to plasma proteins

Cheminformatics and Data Mining in this compound Research

Cheminformatics combines computer and information science to address problems in chemistry, particularly in the context of large chemical datasets. whiterose.ac.uk Data mining in cheminformatics involves extracting novel, useful information from these datasets. journalspub.info For a specific compound like this compound, these tools are invaluable for placing it in the broader context of chemical space.

Chemical Databases: Large public databases are the primary resources for cheminformatics research. These include:

PubChem: A comprehensive database of chemical molecules and their activities against biological assays. nih.gov A search for this compound in PubChem would provide information on its identifiers (like CAS number), physical properties, and any associated literature or bioassay data.

ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing information on compounds, their biological targets, and bioactivity. nih.govebi.ac.uk

ZINC: A free database of commercially available compounds for virtual screening.

Data Mining Applications: Using cheminformatics tools, these databases can be mined to answer several questions about this compound:

Similarity Searching: One can search for compounds that are structurally similar to this compound. youtube.com This can be based on 2D fingerprints (representing structural fragments) or 3D shape. The identified neighbors might have known biological activities, suggesting potential activities for this compound itself.

Substructure Searching: This allows for the retrieval of all compounds in a database that contain the this compound core structure. Analyzing this set of compounds could reveal how different substitutions on this core affect properties or activity.

Clustering and Diversity Analysis: If a library of compounds related to this compound were being studied, clustering algorithms could group them based on structural similarity. This helps in understanding the diversity of the chemical space being explored and in selecting a representative subset for experimental testing. whiterose.ac.uk

These computational and data-driven approaches provide a powerful framework for characterizing this compound, predicting its properties, and generating testable hypotheses, thereby accelerating the research and development cycle. nih.gov

Future Directions and Emerging Research Avenues

Development of Targeted Dicyclohexylacetic Acid-Based Probes

The development of chemical probes is a cornerstone of chemical biology, enabling the investigation and manipulation of biological processes in real-time. mskcc.orgtandfonline.com A chemical probe is a small molecule designed to interact with a specific biological target, such as a protein, to study its function within a native cellular environment. mskcc.org The unique lipophilic structure of this compound makes it an intriguing backbone for the design of targeted probes.

The core strategy involves chemically modifying the this compound molecule to incorporate functionalities that allow for detection or interaction. mskcc.org The carboxylic acid group is a prime site for such modifications. For instance, it can be coupled with fluorescent dyes, creating probes for bio-imaging applications like fluorescence microscopy. rsc.org These fluorescent probes could be used to visualize the localization and quantity of specific cellular components or to track the compound's distribution within living cells.

Another approach is to attach biotin tags for use in proteomic analyses or to introduce radiolabels for imaging techniques. mskcc.org The design of these probes requires a balance between retaining the core structure for target recognition and adding the necessary reporter groups without causing steric hindrance or loss of activity. By creating a "toolbox" of such probes, researchers could investigate the currently unknown biological targets and mechanisms of action of this compound and its analogues. mskcc.org

Table 1: Potential Design Strategies for this compound-Based Probes
Probe TypeModification StrategyPotential ApplicationKey Design Consideration
Fluorescent ProbeCovalent attachment of a fluorophore (e.g., FITC, rhodamine) to the carboxylic acid group.Live-cell imaging, flow cytometry, and fluorescence microscopy to study cellular uptake and localization. mskcc.orgSelecting a fluorophore with appropriate excitation/emission wavelengths that does not interfere with biological activity.
Biotinylated ProbeConjugation of a biotin molecule to the this compound scaffold.Affinity purification, pull-down assays, and mass spectrometry to identify protein binding partners. mskcc.orgEnsuring the biotin linker is long enough to allow interaction with streptavidin without disrupting target binding.
Radiolabeled ProbeIncorporation of a radioactive isotope (e.g., 14C, 3H, or 124I) into the molecule.In vivo imaging (e.g., PET scans) to study biodistribution and target engagement in whole organisms. mskcc.orgChoosing an isotope with a suitable half-life and emission profile for the intended imaging modality.
Activity-Based ProbeIntegration of a reactive group ("warhead") that forms a covalent bond with a specific enzyme target.Enzyme activity profiling and identifying specific enzyme targets in complex biological samples. nih.govThe reactive group must be selective for the target enzyme class to avoid non-specific labeling.

Advanced Materials Science Applications Utilizing this compound Derivatives

In materials science, carboxylic acids are widely used as ligands to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govresearchgate.net These materials consist of metal ions or clusters linked together by organic molecules, creating one-, two-, or three-dimensional structures with diverse properties and applications. The carboxylic acid group of this compound is well-suited to coordinate with various metal ions, making it a promising building block for novel organometallic polymers. mdpi.com

A known application involves the use of this compound in the synthesis of a tin-based coordination polymer, specifically catena-poly[[trimethyltin(IV)]-μ-2,2-dicyclohexylacetato-O,O']. In this polymer, the dicyclohexylacetate group acts as a bridging ligand between trimethyltin units. Tin-containing polymers have applications as PVC stabilizers, catalysts, and anti-microbial coatings. advancedplatingtech.comresearchgate.netazonano.com

Future research could explore the synthesis of new polymers by reacting this compound with other metal ions such as copper, zinc, or cobalt. mdpi.com The bulky dicyclohexyl groups are expected to influence the resulting polymer's structure, potentially leading to materials with unique porosity, thermal stability, or catalytic properties. By carefully selecting the metal center and synthesis conditions, it may be possible to design materials tailored for specific applications, such as gas storage, chemical separations, or heterogeneous catalysis. nih.gov

Table 2: Potential Materials Science Applications of this compound Derivatives
Material ClassRole of this compoundPotential Metal IonsPotential Properties and Applications
Coordination PolymersBridging organic ligand connecting metal centers.Tin (Sn), Zinc (Zn), Copper (Cu)Catalysis, polymer stabilizers, anti-fouling coatings. samaterials.com
Metal-Organic Frameworks (MOFs)Organic linker creating a porous framework.Zinc (Zn), Zirconium (Zr), Iron (Fe)Gas storage (H₂, CO₂), chemical separations, drug delivery. rsc.org
Functional CoatingsComponent of a polymer matrix to impart hydrophobicity or other surface properties.Titanium (Ti), Silicon (Si)Corrosion-resistant coatings, hydrophobic surfaces.
Nanoparticle Surface ModifierCapping agent to stabilize nanoparticles and control their dispersion in non-polar media.Gold (Au), Silver (Ag), Iron Oxides (FeₓOᵧ)Enhanced stability and processability of nanoparticles for use in electronics, lubricants, and composites. azonano.com

Integration of Multi-Omics Approaches in this compound Biological Studies

To fully understand the biological effects of any compound, a systems-level perspective is required. Multi-omics is an approach that integrates data from various "omes"—such as the genome, transcriptome, proteome, and metabolome—to provide a comprehensive view of molecular and cellular processes. nashbio.compluto.bio This holistic strategy is transforming drug discovery and biological research by revealing complex interactions that would be missed by studying a single data type alone. frontlinegenomics.combiocompare.com

A future research avenue for this compound would be to employ a multi-omics workflow to elucidate its mechanism of action. For example, treating a specific cell line (e.g., a cancer cell line or a neuronal cell line) with the compound could be followed by a multi-layered analysis:

Transcriptomics (RNA-seq) would reveal which genes are up- or down-regulated in response to the compound, pointing to the cellular pathways being affected. omicstutorials.com

Proteomics would identify changes in protein expression and post-translational modifications, providing insight into the functional machinery of the cell. geneviatechnologies.com

Metabolomics would measure changes in the levels of small-molecule metabolites, offering a real-time snapshot of the cell's metabolic state and biochemical activity. arome-science.com

By integrating these datasets, researchers could build a comprehensive model of how this compound impacts cellular networks, identify its primary targets, and discover potential biomarkers of its activity. nih.govmdpi.com This approach can accelerate the identification of therapeutic applications and provide a deeper understanding of the compound's biological role. nashbio.com

Table 3: Overview of Multi-Omics Layers for Studying this compound
Omics LayerMolecules AnalyzedInformation GainedKey Technologies
Genomics DNAIdentifies genetic variations that may influence response to the compound.Next-Generation Sequencing (NGS)
Transcriptomics RNAMeasures changes in gene expression; shows which genes are activated or suppressed. omicstutorials.comRNA-Sequencing (RNA-seq), Microarrays
Proteomics ProteinsQuantifies changes in protein levels and modifications, revealing functional cellular changes. geneviatechnologies.comMass Spectrometry (MS), 2D-PAGE
Metabolomics Metabolites (small molecules)Provides a snapshot of the physiological and metabolic state of the cell. arome-science.comMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)

Sustainable Synthesis and Environmental Engineering Innovations for this compound Management

The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes to minimize environmental impact. solubilityofthings.com Future research on this compound should focus on developing sustainable synthesis routes that are more efficient and less hazardous than traditional methods. ijfmr.comnih.gov This involves adhering to principles such as maximizing atom economy, using renewable feedstocks, employing catalytic reagents, and designing energy-efficient processes. solubilityofthings.comijset.in

Potential sustainable synthesis strategies include:

Biocatalysis: Utilizing enzymes or whole microorganisms to perform the synthesis under mild, aqueous conditions. nih.govresearchgate.net Biocatalysis offers high selectivity and can significantly reduce the generation of hazardous waste. nih.goveco-vector.com

Flow Chemistry: Performing the synthesis in a continuous flow reactor instead of a large batch reactor. This technique can improve safety, increase efficiency, and allow for better process control, often leading to higher yields and less waste.

Electrochemical Synthesis: Using electricity to drive the chemical reaction, which can replace harsh chemical oxidants or reductants with a cleaner energy source. uni-mainz.de

Beyond synthesis, environmental engineering innovations are crucial for managing the lifecycle of this compound and its byproducts. This involves developing robust waste management strategies that prioritize waste prevention and minimization. researchgate.netdeskera.com For any waste that is generated, advanced treatment technologies such as advanced oxidation processes, bioremediation, or membrane filtration could be explored to neutralize hazardous components before discharge. Furthermore, developing efficient methods for recovering and recycling solvents and unreacted starting materials would align with the principles of a circular economy, reducing both cost and environmental footprint. cleanway.com.au

Table 4: Green Chemistry Approaches for this compound Synthesis
StrategyDescriptionEnvironmental Benefit
Catalysis Using catalytic reagents (e.g., enzymes, transition metals) in small amounts rather than stoichiometric reagents. acs.orgReduces waste by increasing reaction efficiency and atom economy. acs.org
Use of Greener Solvents Replacing hazardous organic solvents with safer alternatives like water, supercritical CO₂, or ionic liquids. ijfmr.comMinimizes pollution and health risks associated with volatile organic compounds (VOCs).
Energy Efficiency Designing reactions that can be conducted at ambient temperature and pressure. ijset.inReduces energy consumption and associated greenhouse gas emissions.
Waste Prevention Designing synthesis pathways that produce minimal or no waste, rather than treating waste after it is created. solubilityofthings.comFundamentally reduces the environmental impact of the chemical process. ijset.in

Q & A

Q. What statistical approaches are recommended for clustered data in this compound studies?

  • Methodological Answer : Use mixed-effects models to account for nested observations (e.g., repeated measurements per sample). Report intraclass correlation coefficients (ICC) and apply Bonferroni correction for multiple comparisons .

Q. How should researchers address hygroscopicity-related artifacts in this compound experiments?

  • Methodological Answer : Store samples in desiccators with P2_2O5_5. Pre-dry solvents (molecular sieves) and use Karl Fischer titration to monitor water content (<50 ppm). Report humidity levels in experimental conditions .

Advanced Purification and Characterization

Q. What chromatographic techniques resolve this compound from structurally similar impurities?

  • Methodological Answer : Use reverse-phase flash chromatography (hexane:ethyl acetate gradient) or preparative TLC (silica gel GF254_{254}). Confirm purity via melting point analysis (lit. 86–88°C) and high-resolution mass spectrometry (HRMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.